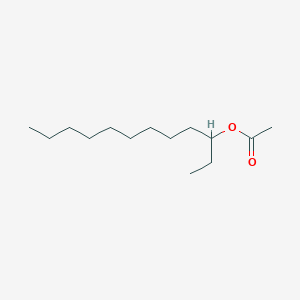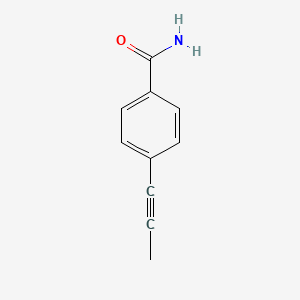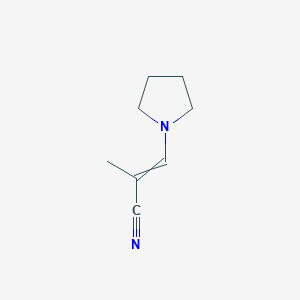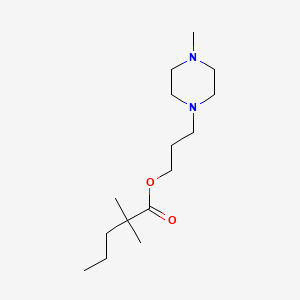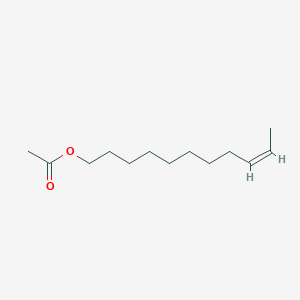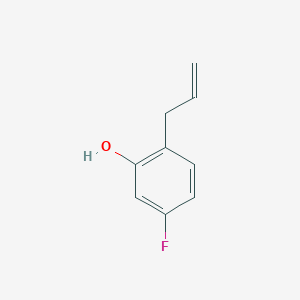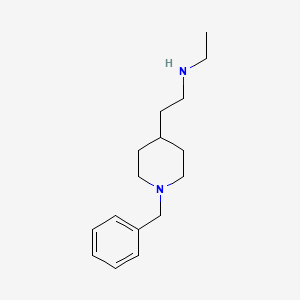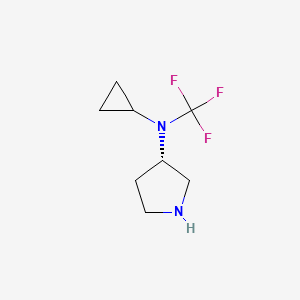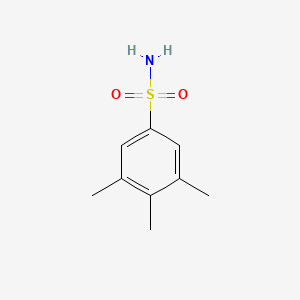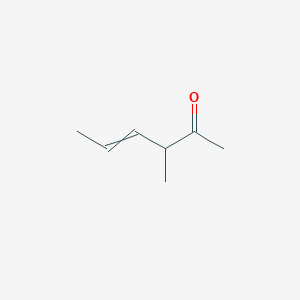
3-Methyl-4-hexen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexen-2-one, 3-methyl- is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is also known by its IUPAC name 3-Methyl-4-hexen-2-one . This compound is characterized by the presence of a carbonyl group (C=O) and a double bond in its structure, making it a member of the ketone family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-2-one, 3-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of acetone with 3-methyl-2-butenal under basic conditions . This reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-2-one, 3-methyl- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of precursor compounds . The reaction conditions often include elevated temperatures and pressures to optimize the production rate.
Chemical Reactions Analysis
Types of Reactions
4-Hexen-2-one, 3-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
4-Hexen-2-one, 3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hexen-2-one, 3-methyl- involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of adducts . This reactivity is exploited in various chemical reactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Hexen-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hexen-2-one: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-2-butenal: Contains a similar carbonyl group but differs in the position of the double bond.
Uniqueness
4-Hexen-2-one, 3-methyl- is unique due to the presence of both a double bond and a methyl group at the 3-position, which imparts distinct chemical and physical properties . This structural uniqueness makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
72189-24-3 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-methylhex-4-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3 |
InChI Key |
KXOKGQNYBFVWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


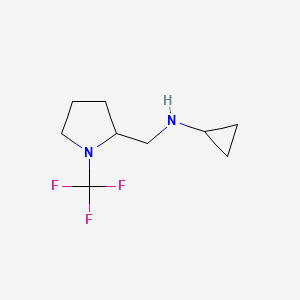
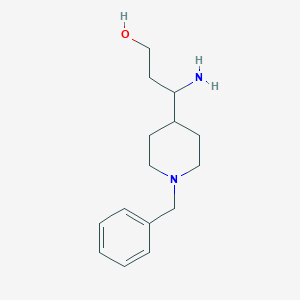
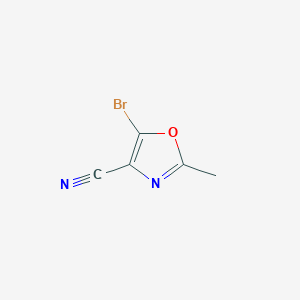
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
